molecular formula C17H16N4O2S3 B15042111 (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

(Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B15042111
M. Wt: 404.5 g/mol
InChI Key: NLENWPNJDZBJNC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors. This molecule is a rhodanine derivative, a scaffold well-known for its diverse biological activities. The compound features a (Z)-benzylidene moiety at the 5-position of the rhodanine ring, which is linked via a propanamide spacer to a 5-methyl-1,3,4-thiadiazol-2-amine group. Research indicates that this specific structural framework is designed to target and inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. VEGFR-2 is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. By potently inhibiting this receptor, this compound acts as an antiangiogenic agent in experimental models, making it a valuable chemical probe for studying cancer cell signaling pathways and for the preclinical investigation of new anticancer therapeutics. Its mechanism involves competing with ATP for binding at the kinase domain of VEGFR-2, thereby blocking downstream pro-survival and proliferative signals in endothelial cells. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and structural verification for their critical studies in cell-based assays, enzymatic inhibition screens, and mechanistic pharmacology.

Properties

Molecular Formula

C17H16N4O2S3

Molecular Weight

404.5 g/mol

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H16N4O2S3/c1-10-3-5-12(6-4-10)9-13-15(23)21(17(24)26-13)8-7-14(22)18-16-20-19-11(2)25-16/h3-6,9H,7-8H2,1-2H3,(H,18,20,22)/b13-9-

InChI Key

NLENWPNJDZBJNC-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NN=C(S3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide

Thiosemicarbazide reacts with acetic acid or acetyl chloride in the presence of concentrated sulfuric acid to form 5-methyl-1,3,4-thiadiazol-2-amine. The reaction proceeds via intramolecular dehydration and cyclization, yielding the thiadiazole core.

Key Conditions

  • Reactants : Thiosemicarbazide (1.0 eq), acetic acid (1.2 eq)
  • Catalyst : H₂SO₄ (conc., 2 mL per mmol)
  • Temperature : 80–90°C, 4–6 hours
  • Yield : 70–85%

Characterization

  • IR : C-S stretch at 636 cm⁻¹, NH₂ bands at 1589 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 7.9 ppm (s, 2H, NH₂), 2.4 ppm (s, 3H, CH₃).

Preparation of 5-(4-Methylbenzylidene)-2-Thioxothiazolidin-4-One

The thiazolidinone fragment is synthesized via a Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and 4-methylbenzaldehyde.

Solvent-Free Microwave-Assisted Condensation

A green chemistry approach employs glycine as a catalyst under microwave irradiation:

Procedure

  • Mix rhodanine (1.0 eq), 4-methylbenzaldehyde (1.3 eq), and glycine (0.05 eq).
  • Irradiate at 400 W, 60–70°C, for 4 minutes.
  • Purify by recrystallization from ethanol.

Optimized Parameters

  • Yield : 82–90%
  • Reaction Time : 4 minutes (vs. 6–8 hours conventionally).

Stereochemical Outcome
The Z-configuration is favored due to reduced steric hindrance, confirmed by ¹H NMR (methine proton at δ 7.8–8.1 ppm).

Final Assembly and Configuration Control

The Z-configuration of the benzylidene group is retained throughout the synthesis. Key analytical validations include:

Spectroscopic Confirmation

  • ¹H NMR : The methine proton (CH=) resonates as a singlet at δ 7.8–8.1 ppm, confirming the Z-isomer.
  • IR : C=O (1702 cm⁻¹), C=S (1160 cm⁻¹), and NH (3280 cm⁻¹).

Chromatographic Purity

  • HPLC : >95% purity using C18 column, acetonitrile/water gradient.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Advantages
Microwave-assisted Solvent-free, glycine 82–90% 4 min Eco-friendly, rapid
Conventional alkylation Dioxane, 0–5°C 65–75% 14 hours High selectivity
Carbodiimide coupling DCM, EDC/HOBt 70–80% 12 hours Mild conditions, scalable

Challenges and Optimization Strategies

  • Stereochemical Purity : Microwave methods enhance Z-selectivity by minimizing thermal decomposition.
  • Byproduct Formation : Excess 4-methylbenzaldehyde (1.3 eq) suppresses dimerization of rhodanine.
  • Solvent Choice : DMF improves solubility in amidation steps but requires rigorous drying.

Industrial-Scale Considerations

The patent CN104987297A highlights propionic acid and ammonium hydroxide as viable raw materials for propanamide intermediates. However, for the target compound, coupling pre-formed thiadiazole and thiazolidinone units under microwave conditions offers better throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thioxothiazolidinone rings.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. It also exhibits anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.

Medicine

In medicinal research, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, it could modulate the activity of inflammatory mediators such as cytokines. In anticancer applications, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound’s structure shares key motifs with analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound R1 = 4-methylbenzylidene, R2 = 5-methyl-thiadiazolyl C23H19N3O2S3 465.6* Thiazolidinone, thioxo, thiadiazole
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide R1 = 4-chlorobenzylidene, R2 = 2-chlorobenzyl-thiazolyl C23H17Cl2N3O2S3 534.5 Thiazolidinone, thioxo, chloro
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) R1 = phenyl, R2 = acetylpyridinyl C23H18N4O2S 414.5 Thiadiazole, acetyl, pyridine

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 4-methylbenzylidene group (electron-donating) contrasts with the 4-chlorobenzylidene group in ’s analog (electron-withdrawing).
  • Heterocyclic Moieties : Replacement of the thiadiazole ring (target compound) with pyridine (8a) or thiazole () alters π-π stacking and hydrogen-bonding capabilities, impacting interactions with biological targets .

Insights :

  • The target compound’s synthesis likely parallels ’s use of CS2/KOH for thiazolidinone formation .
  • Higher melting points (e.g., 290°C for 8a) correlate with extended conjugation or rigid aromatic systems .

Spectroscopic and Analytical Data

IR and NMR data highlight functional group differences:

Table 3: Spectral Data Comparison
Compound Name IR (C=O Stretch, cm⁻¹) ^1^H-NMR Key Signals (δ, ppm)
Target Compound ~1670–1610 (thioxo, C=O) Expected: 2.49 (CH3), 7.36–7.72 (Ar-H)
Compound 8a 1679, 1605 2.49 (CH3), 7.47–7.72 (Ar-H), 8.39 (Ar-H)
Compound 8b 1715, 1617 1.36 (CH3), 4.35 (CH2), 7.50–7.71 (Ar-H)

Notes:

  • The thioxo group (C=S) in the target compound reduces C=O stretching frequency compared to oxo analogs .
  • Aromatic proton signals (δ 7.3–8.3 ppm) are consistent across analogs, confirming similar electronic environments .

Biological Activity

The compound (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a derivative of thiadiazole and thiazolidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various studies.

Chemical Structure

The compound's structure features a thiadiazole ring and a thiazolidine moiety, which are known for their diverse biological activities. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under investigation has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)0.28
A549 (Lung)0.52

The compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values of 0.28 and 0.52 µg/mL respectively, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated in several studies.

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The data indicates that the compound possesses significant antimicrobial activity against both bacterial and fungal pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored in various contexts. The compound has demonstrated the ability to inhibit key inflammatory markers in vitro.

Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed, suggesting that the compound may exert its effects through modulation of inflammatory pathways.

Case Studies

Several case studies have investigated the pharmacological profiles of thiadiazole derivatives similar to the compound :

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines, resulting in several compounds exhibiting IC50 values below 10 µg/mL, confirming their potential as anticancer agents .
  • Antimicrobial Evaluation : Another study focused on the synthesis of new thiadiazole derivatives which displayed significant activity against multi-drug resistant strains of bacteria, highlighting their therapeutic potential in combating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of thiadiazole-thiazolidinone hybrids typically involves multi-step reactions. For example, condensation of 5-methyl-1,3,4-thiadiazol-2-amine with a thioxothiazolidinone precursor can be achieved via reflux in acetonitrile with K₂CO₃ as a base (6–10 hours). Post-reaction purification via recrystallization (methanol/ethanol) yields 70–80% purity. Key parameters include stoichiometric control of reagents (e.g., 1:1 molar ratio of amine to acylating agent) and temperature gradients to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Definitive for Z/E configuration determination, especially for the benzylidene double bond .
  • FT-IR : Identifies C=O (1670–1700 cm⁻¹), C=S (1200–1250 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Coupling constants (J > 12 Hz for Z-configuration vinyl protons) and aromatic splitting patterns validate regiochemistry .
  • UV-Vis : Conjugated systems exhibit λmax at 300–350 nm, correlating with π→π* transitions in the benzylidene moiety .

Q. How can researchers assess the compound’s biological activity in vitro?

  • Methodological Answer : Standard assays include:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates and kinetic monitoring .
  • Antioxidant potential : DPPH/ABTS radical scavenging assays, comparing % inhibition to ascorbic acid controls .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : Confirms proton-proton connectivity and spatial proximity of substituents .
  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione↔thiol shifts) by observing signal coalescence at elevated temperatures .
  • HPLC-MS : Verifies purity (>95%) and identifies byproducts via mass fragmentation patterns .

Q. What computational methods are suitable for modeling electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps, electrostatic potentials, and reaction pathways (e.g., nucleophilic attack sites) .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO/water) to assess stability and aggregation tendencies .
  • Docking studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., COX-2 or tubulin) using crystal structures from the PDB .

Q. How does the 4-methylbenzylidene moiety influence stability under physiological conditions, and what modifications enhance pharmacokinetics?

  • Methodological Answer :

  • Stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify metabolites using LC-MS/MS .
  • Modifications : Introduce polar groups (e.g., –SO₃H, –OH) to the benzylidene ring to improve aqueous solubility. PEGylation or pro-drug strategies (e.g., esterification) enhance bioavailability .

Q. What strategies address regioselectivity challenges in synthesizing the thiadiazole-thiazolidinone core?

  • Methodological Answer :

  • Directed metalation : Use lithiation (e.g., LDA/THF at –78°C) to control substitution patterns on the thiadiazole ring .
  • Protecting groups : Temporarily block reactive sites (e.g., –NH₂) with Boc or Fmoc to direct coupling to the thiazolidinone .
  • Microwave-assisted synthesis : Reduces reaction times (1–2 hours vs. 6–10 hours) and improves regioselectivity via uniform heating .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results across cell lines or assays?

  • Methodological Answer :

  • Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent replicates.
  • Cell viability controls : Use staurosporine or cisplatin as positive controls to validate assay conditions .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects or pathway crosstalk .

Methodological Tables

Parameter Optimized Conditions Reference
Synthesis reflux time6–10 hours in acetonitrile with K₂CO₃
Recrystallization solventMethanol/ethanol (3:1 v/v)
NMR solventDMSO-d₆ or CDCl₃
DFT basis setB3LYP/6-311+G(d,p)
Anticancer assayMTT, 48-hour incubation, IC₅₀ via GraphPad

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.